molecular formula C12H5Cl5 B1596622 2,3,3',4',5-Pentachlorobiphenyl CAS No. 70424-68-9

2,3,3',4',5-Pentachlorobiphenyl

Cat. No.: B1596622
CAS No.: 70424-68-9
M. Wt: 326.4 g/mol
InChI Key: PVYBHVJTMRRXLG-UHFFFAOYSA-N
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Description

2,3,3',4',5-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,3,3’,4’,5-Pentachlorobiphenyl interacts with various enzymes and proteins. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the aryl hydrocarbon receptor (AhR), leading to an up-regulation of CYP1A activity in liver microsomes .

Cellular Effects

2,3,3’,4’,5-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by disturbing the maturation process of progeny mouse oocytes in a dose-dependent manner .

Molecular Mechanism

At the molecular level, 2,3,3’,4’,5-Pentachlorobiphenyl exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway. The compound increases the levels of Akt, p-Akt, and p-FoxO3a protein or mRNA, while decreasing NIS protein and mRNA levels .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,3,3’,4’,5-Pentachlorobiphenyl can change. For example, in laboratory settings, the compound has been observed to alter the DNA methylation status of differentially methylated regions in some imprinted genes . It also disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of 2,3,3’,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. For instance, prenatal exposure to the compound has been shown to alter the DNA methylation status of differentially methylated regions in some imprinted genes, and the expression levels of Dnmt1, 3a, and 3l, Uhrf1 and Tet3 .

Metabolic Pathways

2,3,3’,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways. It has been shown to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists .

Transport and Distribution

2,3,3’,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues. It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid .

Properties

IUPAC Name

1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBHVJTMRRXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074211
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70424-68-9
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.